NB-598

描述

NB-598 是一种有效且具有竞争性的角鲨烯环氧化酶抑制剂,角鲨烯环氧化酶是胆固醇生物合成中至关重要的酶。通过抑制角鲨烯环氧化酶,this compound 通过法尼醇途径抑制甘油三酯的生物合成。

准备方法

合成路线和反应条件

NB-598 可以通过一系列化学反应合成,这些反应包括形成炔基,然后用含有叠氮基团的分子进行铜催化叠氮-炔环加成 (CuAAc) 。合成路线通常包括以下步骤:

- 炔基的形成。

- 铜催化叠氮-炔环加成 (CuAAc) 与含叠氮的分子。

工业生产方法

This compound 的工业生产涉及使用与实验室合成相同的原理进行大规模合成,但经过优化以提高产量和纯度。该过程包括严格的质量控制措施,以确保最终产品的稳定性和有效性 。

化学反应分析

反应类型

NB-598 会发生几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。

还原: 该化合物可以被还原形成不同的还原产物。

取代: this compound 可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 在适当条件下可以使用各种亲核试剂和亲电试剂来实现取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,this compound 的氧化会导致形成氧化衍生物,而还原会导致产生还原产物 。

科学研究应用

Case Studies

- Small Cell Lung Cancer (SCLC) : A study demonstrated that NB-598 significantly inhibited growth in SCLC cell lines, with a dose-dependent increase in squalene accumulation observed. The compound was administered at 300 mg/kg, resulting in notable tumor growth inhibition in vivo .

- Neuroblastoma : Similar effects were noted in neuroblastoma cells, where this compound led to apoptosis and inhibited cell proliferation, highlighting its potential as a therapeutic agent for neuroendocrine tumors .

Impact on Insulin Secretion

Research indicates that this compound affects insulin secretion from pancreatic β-cells by modulating cholesterol levels. Chronic inhibition of cholesterol biosynthesis using this compound was shown to impair both basal and glucose-stimulated insulin secretion, suggesting a role in type 2 diabetes pathogenesis .

Case Studies

- Pancreatic β-cells : In vitro studies revealed that this compound significantly inhibited insulin secretion from MIN6 cells, linking cholesterol dysregulation to impaired β-cell function .

Cholesterol Regulation

This compound's role extends to the regulation of cholesterol levels within various cellular environments. By inhibiting SQLE, it effectively reduces endogenous cholesterol synthesis, which can have therapeutic implications for conditions associated with hypercholesterolemia.

Research Findings

Studies have shown that this compound leads to a marked decrease in cholesterol synthesis without affecting other lipid classes, such as phospholipids . This specificity makes it a valuable tool for investigating cholesterol-related diseases.

Potential for Combination Therapies

The unique action of this compound on SQLE opens avenues for combination therapies with existing cancer treatments. For instance, combining this compound with cisplatin has been explored to enhance therapeutic efficacy in head and neck squamous cell carcinoma (HNSCC), where it was found to sensitize cancer cells to cisplatin .

Data Summary Table

作用机制

NB-598 通过竞争性抑制角鲨烯环氧化酶发挥作用,角鲨烯环氧化酶参与胆固醇生物合成途径中角鲨烯转化为 2,3-环氧角鲨烯的反应。通过抑制这种酶,this compound 减少了胆固醇和甘油三酯的合成。涉及的分子靶点和途径包括法尼醇途径和胆固醇稳态的调节 。

相似化合物的比较

类似化合物

特比萘芬: 另一种角鲨烯环氧化酶抑制剂,主要用作抗真菌剂。

萘替芬: 与特比萘芬类似,用作抗真菌剂。

布替萘芬: 另一种抑制角鲨烯环氧化酶的抗真菌剂。

NB-598 的独特性

This compound 在其对角鲨烯环氧化酶的强效且特异性抑制方面是独特的,这使其成为研究胆固醇生物合成及其相关途径的宝贵工具。

生物活性

NB-598 is a potent inhibitor of squalene epoxidase (SQLE), an enzyme critical in the cholesterol biosynthetic pathway. This compound has garnered significant attention due to its selective cytotoxicity against certain cancer cell lines, particularly neuroendocrine tumors such as small cell lung cancer (SCLC) and neuroblastoma. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by competitively inhibiting SQLE, leading to the accumulation of squalene and a decrease in cholesterol synthesis. The inhibition of SQLE disrupts the normal cholesterol biosynthesis pathway, which is crucial for cell membrane integrity and function. This mechanism is particularly effective in cancer cells that are highly dependent on cholesterol for growth and survival.

Key Findings:

- Cell Line Sensitivity : A study identified that this compound exhibited specific activity in a subset of neuroendocrine cell lines, especially within SCLC. The sensitivity was quantified using the area under the curve (AUC) method, revealing significant variability among different cell lines .

- Squalene Accumulation : Treatment with this compound resulted in a dose-dependent accumulation of squalene in sensitive cell lines, indicating effective SQLE inhibition .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various human cell lines. Notably, Hep G2 cells (a human hepatoma cell line) were used to assess the effects on cholesterol metabolism.

Results from Hep G2 Studies:

- Cholesterol Synthesis Inhibition : this compound inhibited cholesterol synthesis from [^14C]acetate in a dose-dependent manner, significantly increasing intracellular squalene levels .

- LDL Receptor Activity : The compound induced LDL receptor mRNA and protein levels, enhancing LDL uptake in Hep G2 cells. This effect was attributed to the inhibition of cholesterol synthesis at the SQLE step .

In Vivo Efficacy

The in vivo effects of this compound were evaluated using mouse models bearing xenograft tumors. The results indicated that this compound effectively inhibited tumor growth in SQLE-sensitive cancer models.

Key Observations:

- Pharmacokinetics : Following administration at 300 mg/kg, this compound was found to have a half-life of approximately 8.35 hours in plasma and persisted in tumor tissues for up to 48 hours .

- Tumor Growth Inhibition : In studies involving established tumors, SQLE-sensitive cell lines demonstrated marked sensitivity to this compound treatment, while insensitive lines showed no significant response .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent for hypercholesterolemia and certain cancers:

- Hypercholesterolemia Treatment : In animal studies, multiple oral administrations of this compound resulted in decreased serum cholesterol levels while increasing serum squalene levels .

- Cancer Therapeutics : The selective nature of this compound against neuroendocrine tumors suggests its potential application in targeted cancer therapies, particularly for patients with SCLC who have limited treatment options.

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| SQLE Inhibition | Competitive inhibition leading to squalene accumulation |

| Cholesterol Synthesis | Dose-dependent inhibition observed in Hep G2 cells |

| LDL Receptor Induction | Increased mRNA and protein levels enhancing LDL uptake |

| Tumor Growth Inhibition | Effective against SQLE-sensitive xenograft models |

| Pharmacokinetics | Half-life ~8.35 hours; persists in tumors up to 48 hours |

属性

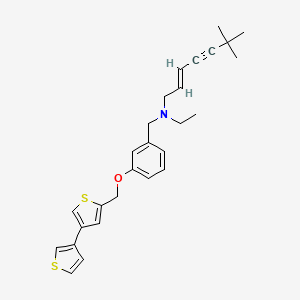

IUPAC Name |

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGLCXNEVICOG-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131060-14-5 | |

| Record name | NB 598 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131060145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。